molecular formula C9H10O3 B041466 methyl 2-phenoxyacetate CAS No. 2065-23-8

methyl 2-phenoxyacetate

Cat. No.: B041466
CAS No.: 2065-23-8
M. Wt: 166.17 g/mol
InChI Key: BZCKRPHEZOHHBK-UHFFFAOYSA-N
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Preparation Methods

Methyl phenoxyacetate can be synthesized through several methods. One common synthetic route involves the reaction of methyl bromoacetate with phenol in the presence of potassium carbonate and potassium iodide as catalysts. The reaction is typically carried out in acetone and heated to reflux overnight . The mixture is then filtered, and the resultant solution is concentrated under reduced pressure. The product is extracted with ethyl acetate, washed with brine, dried over magnesium sulfate, and filtered to yield a slightly yellow liquid .

Industrial production methods often use a liquid-solid phase esterification reaction with aluminum phosphate molecular sieve as the catalyst . This method is efficient and scalable for large-scale production.

Chemical Reactions Analysis

Methyl phenoxyacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium carbonate, potassium iodide, and acetone for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-phenoxyacetate serves as an important intermediate in the synthesis of various pharmaceuticals. Its applications include:

  • Antibiotics : It is utilized in the synthesis of certain antibiotic compounds, enhancing their efficacy.
  • Antifungal Agents : The compound's structure allows it to be modified into antifungal agents that are effective against various pathogens.
  • Sterilizing Agents : It has been explored for use as a sterilizing agent due to its stability and low toxicity .

Agricultural Uses

In agriculture, this compound is recognized for its role as an intermediate in pesticide production. Its applications include:

  • Herbicides : The compound is involved in the formulation of herbicides that target specific plant species without harming others.
  • Insecticides : It contributes to the development of insecticides that are effective yet environmentally friendly .

Industrial Applications

This compound finds utility in various industrial processes:

  • Solvent : Due to its solvent properties, it is used in paint formulations and coatings.
  • Fragrance Industry : Its pleasant odor makes it suitable for use in perfumes and fragrances, serving as a base or modifier .

Toxicological Studies

Recent studies have evaluated the safety profile of this compound through in vitro testing methods. These studies are crucial for understanding its potential irritancy and sensitization effects on human skin:

  • Skin Irritation Testing : Research utilizing reconstructed human skin models has shown that this compound has low irritancy potential, making it safer for use in cosmetic formulations .

Case Study 1: Synthesis Optimization

A study demonstrated an optimized synthesis method for this compound using aluminum phosphate as a catalyst. This method achieved a product yield exceeding 99%, significantly reducing byproducts and wastewater generation compared to traditional methods using sulfuric acid .

Case Study 2: Agricultural Efficacy

Field trials conducted on herbicides containing this compound showed effective weed control with minimal impact on surrounding flora, indicating its potential as an environmentally sustainable option in crop management .

Mechanism of Action

The mechanism of action of methyl phenoxyacetate depends on its application. As an acylating agent, it reacts with nucleophiles to form new chemical bonds, facilitating the synthesis of complex molecules . In biological systems, its activity is related to its ability to modify specific molecular targets, such as enzymes or receptors, through acylation reactions.

Comparison with Similar Compounds

Methyl phenoxyacetate can be compared with other similar compounds, such as:

Methyl phenoxyacetate is unique due to its specific ester functional group, which imparts distinct reactivity and applications in various fields.

Biological Activity

Methyl 2-phenoxyacetate is an organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and potential therapeutic effects based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula C10H12O3C_{10}H_{12}O_3 and a molecular weight of approximately 180.20 g/mol. The compound features a phenoxy group attached to a methyl acetate moiety, which contributes to its unique chemical properties and potential biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound may exhibit antimicrobial properties. For instance, studies on related phenoxyacetic acid derivatives have demonstrated their effectiveness against various microbial strains, suggesting that this compound could possess similar activity. Specific assays are needed to confirm these effects in vitro.

Anti-inflammatory Effects

Preliminary data suggest that this compound may interact with enzymes or receptors involved in inflammatory pathways. Similar compounds have shown anti-inflammatory effects, which could extend to this compound, although further research is necessary to elucidate these mechanisms.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of phenoxyacetic acid derivatives:

  • Immunomodulatory Effects : A study involving related compounds highlighted their ability to modulate immune responses. For example, certain phenoxyacetic acids were shown to suppress cell proliferation in vitro, indicating potential as immunodepressants .
  • Plant Growth Regulation : Research has also explored the use of phenoxyacetic acid derivatives as plant growth regulators. For example, sodium 4-chloro-2-methyl phenoxyacetate has been studied for its effects on root development in various plant species .
  • Synthesis and Activity Correlation : The synthesis of new derivatives like methyl 2-benzamido-2-(phenoxy) acetate has been linked to enhanced biological activities, suggesting that structural modifications can significantly impact efficacy .

Synthesis of this compound

The synthesis of this compound typically involves the reaction of phenol with methyl chloroacetate under basic conditions. This reaction can be summarized as follows:

Phenol+Methyl ChloroacetateBaseMethyl 2 Phenoxyacetate\text{Phenol}+\text{Methyl Chloroacetate}\xrightarrow{\text{Base}}\text{Methyl 2 Phenoxyacetate}

This process yields this compound along with the byproduct of hydrochloric acid.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Methyl 4-chloro-2-methylphenoxyacetic acidAntimicrobial, Anti-inflammatory
Sodium 4-chloro-2-methylphenoxyacetatePlant Growth Regulator
Methyl 2-benzamido-2-(phenoxy) acetateImmunomodulatory

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 2-phenoxyacetate, and what intermediates are critical for its preparation?

this compound can be synthesized via multi-step routes. One method involves esterification of 2-phenoxyacetic acid with methanol under acidic catalysis. Alternatively, palladium-catalyzed α-arylation of dimethyl malonate with 2-methoxybromobenzene intermediates can yield phenylacetic acid derivatives, which are further esterified . Key intermediates include 2-methoxybenzoic acid and phenoxyethanol derivatives. Reaction conditions (e.g., temperature, solvent selection) must be optimized to avoid side products like unreacted phenols or over-esterification .

Q. How can this compound be characterized using spectroscopic and chromatographic techniques?

  • NMR Spectroscopy : ¹H NMR can confirm ester group presence (δ ~3.7 ppm for methoxy protons) and aromatic protons (δ ~6.8–7.5 ppm). ¹³C NMR identifies carbonyl (δ ~170 ppm) and aromatic carbons.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₀O₃ at m/z 178.18) .
  • Infrared (IR) Spectroscopy : Ester C=O stretches (~1740 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) are diagnostic . Chromatographic purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or GC with flame ionization detection .

Q. What are the standard analytical methods for assessing purity and stability of this compound?

  • Purity : HPLC (≥98% purity) with UV detection at 254 nm, using reference standards (e.g., ethyl 2-phenylacetoacetate as a comparator) .
  • Stability : Accelerated stability studies under varying temperatures (e.g., -20°C to 40°C) and pH conditions. Degradation products (e.g., free phenoxyacetic acid) are monitored via LC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during this compound synthesis?

  • Design of Experiments (DoE) : Use factorial designs to evaluate temperature, catalyst loading, and solvent polarity effects. For example, higher temperatures (>80°C) may accelerate esterification but risk decarboxylation.
  • By-Product Mitigation : Add scavengers (e.g., molecular sieves) to absorb water in Fischer esterification. Monitor reaction progress via TLC or in-situ FTIR to terminate reactions at ~90% conversion .
  • Contradiction Note : Some protocols recommend acidic conditions, while others use enzymatic catalysts for selectivity. Systematic reviews of methodological quality (e.g., allocation concealment, blinding in catalytic studies) help resolve biases .

Q. How does the stability of this compound vary under different storage conditions, and what decomposition pathways are observed?

  • Storage : Stable at -20°C for ≥2 years, but prolonged room-temperature exposure leads to hydrolysis. Degradation follows first-order kinetics, with half-life ~6 months at 25°C .
  • Decomposition Pathways : Hydrolysis to 2-phenoxyacetic acid (in aqueous media) or oxidation to quinone derivatives under light exposure. Stabilizers like antioxidants (e.g., BHT) or inert atmosphere storage are recommended .

Q. How can contradictions in reported biological activities of this compound derivatives be addressed?

  • Systematic Reviews : Apply PRISMA guidelines to aggregate data from controlled studies, assessing methodological quality (e.g., allocation concealment, blinding) to identify bias sources .
  • Meta-Analysis : Pool effect sizes from enzyme inhibition assays, adjusting for variables like solvent choice (DMSO vs. ethanol) or protein concentration .

Q. What advanced techniques are used to study this compound’s interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity to enzymes (e.g., esterases) via real-time kinetics.
  • X-Ray Crystallography : Resolves 3D structures of this compound-protein complexes to identify active-site interactions .
  • Molecular Dynamics (MD) Simulations : Predicts binding free energies and conformational stability in silico .

Q. Safety and Handling

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and NIOSH-approved respirators when handling powdered forms .
  • Ventilation : Use fume hoods to limit vapor exposure (TLV: 10 ppm). Avoid skin contact; wash thoroughly with soap post-handling .
  • Waste Disposal : Collect organic waste in sealed containers for incineration. Neutralize acidic by-products before disposal .

Properties

IUPAC Name

methyl 2-phenoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O3/c1-11-9(10)7-12-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCKRPHEZOHHBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062161
Record name Acetic acid, phenoxy-, methyl ester
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2065-23-8
Record name Methyl 2-phenoxyacetate
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Record name Methyl phenoxyacetate
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Record name METHYL PHENOXYACETATE
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Record name Acetic acid, 2-phenoxy-, methyl ester
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Record name Methyl phenoxyacetate
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Synthesis routes and methods I

Procedure details

Illustrative Embodiment 1 is repeated with a mixture of 32 g of phenol, 56 g of methyl chloroacetate, 13 g of methanol and 8 g of dimethoxy benzene (as a gas chromatograph standard). Methyl phenoxy acetate is formed.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Illustrative Embodiment 1 is repeated with a feed mixture of 94 g of methyl chloroacetate, 68 g of phenol and 5 g of dimethoxybenzene (as a gas chromatograph standard). A catalyst of 22 percent Y2O3 on α-Al2O3 produces methyl phenoxy acetate.
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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